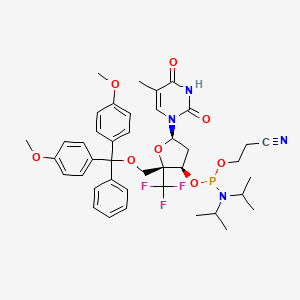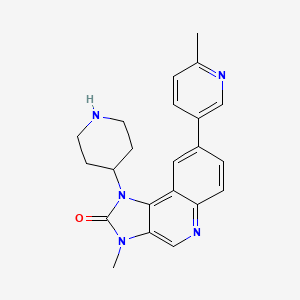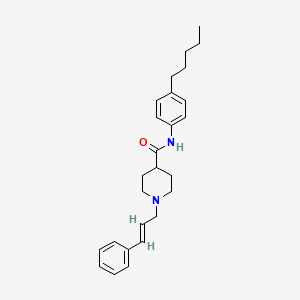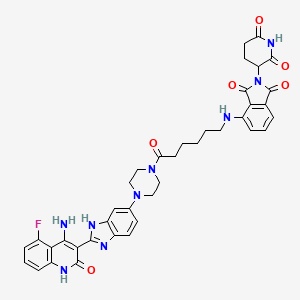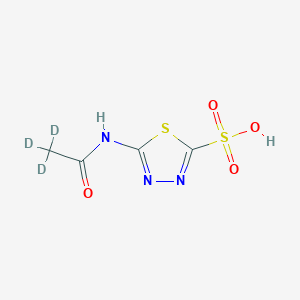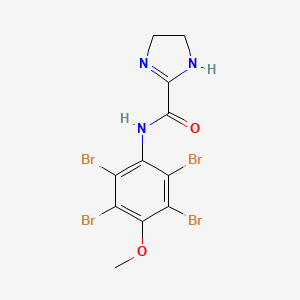
Clodronic acid (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clodronic acid (disodium salt), also known as clodronate disodium, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug for the prevention and treatment of osteoporosis in post-menopausal women and men. It is also used to reduce vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clodronic acid (disodium salt) is synthesized through the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis. The reaction involves the formation of dichloromethylene diphosphonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of clodronic acid (disodium salt) follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Clodronic acid (disodium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form dichloromethylene diphosphonic acid.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used for hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include dichloromethylene diphosphonic acid and its derivatives .
Scientific Research Applications
Clodronic acid (disodium salt) has a wide range of scientific research applications:
Mechanism of Action
Clodronic acid (disodium salt) inhibits osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in the bone, preventing their dissolution and thereby reducing bone resorption. The compound is metabolized intracellularly to a β-γ-methylene analog of ATP, which is cytotoxic to osteoclasts and macrophages .
Comparison with Similar Compounds
Clodronic acid (disodium salt) is similar to other bisphosphonates such as etidronic acid and tiludronic acid. it is unique in its ability to selectively deplete macrophages and its use in experimental medicine for this purpose . Other similar compounds include:
- Etidronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Clodronic acid (disodium salt) stands out due to its specific applications in both medical and experimental settings, particularly in the selective depletion of macrophages .
Properties
Molecular Formula |
CH2Cl2Na2O6P2 |
|---|---|
Molecular Weight |
288.85 g/mol |
IUPAC Name |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
HJKBJIYDJLVSAO-UHFFFAOYSA-L |
Canonical SMILES |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



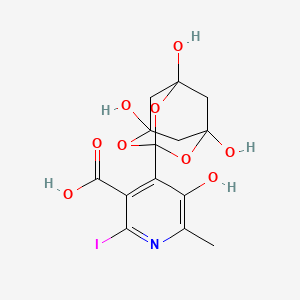
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
